2-(3-Bromo-2-methylpropyl)-5-methyloxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-2-methylpropyl)-5-methyloxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a bromine atom attached to a methylpropyl group, which is further connected to the oxolane ring. The compound’s unique structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-methylpropyl)-5-methyloxolane typically involves the reaction of 3-bromo-2-methylpropene with a suitable oxolane precursor. One common method is the nucleophilic substitution reaction, where the bromine atom is replaced by an oxolane ring. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-methylpropyl)-5-methyloxolane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alkanes or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride in DMSO.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Major Products Formed
Alcohols: Formed through nucleophilic substitution.
Ketones and Carboxylic Acids: Formed through oxidation.
Alkanes and Alcohols: Formed through reduction.
Scientific Research Applications
2-(3-Bromo-2-methylpropyl)-5-methyloxolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce oxolane rings into complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-methylpropyl)-5-methyloxolane involves its interaction with molecular targets through its functional groups. The bromine atom and oxolane ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The molecular pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylpropene: A precursor in the synthesis of 2-(3-Bromo-2-methylpropyl)-5-methyloxolane.
5-Methyloxolane: A simpler oxolane compound without the bromine and methylpropyl groups.
Properties
Molecular Formula |
C9H17BrO |
---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
2-(3-bromo-2-methylpropyl)-5-methyloxolane |
InChI |
InChI=1S/C9H17BrO/c1-7(6-10)5-9-4-3-8(2)11-9/h7-9H,3-6H2,1-2H3 |
InChI Key |
JMSYTBAVKVUFEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(O1)CC(C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.